3-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)propan-1-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1-propanone is an organic compound that features a benzothiazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 2-aminobenzothiazole with 4-fluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1-propanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can engage in π-π stacking interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-1-phenyl-1-propanone: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-(1,3-Benzothiazol-2-yl)-1-(4-chlorophenyl)-1-propanone: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and applications.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1-propanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and lipophilicity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H12FNOS |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C16H12FNOS/c17-12-7-5-11(6-8-12)14(19)9-10-16-18-13-3-1-2-4-15(13)20-16/h1-8H,9-10H2 |
InChI Key |
QMCIUUIVACJDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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